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molecular formula C14H21N3O B3073887 N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide CAS No. 1018311-41-5

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

Cat. No. B3073887
M. Wt: 247.34 g/mol
InChI Key: VVCXFOQLVMRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669249B2

Procedure details

tert-butyl 4-(4-(ethylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate 296 (0.9323 g, 2.68 mmol) was diluted with 4.0M HCl in dioxane (8 mL) and stirred for 30 min. The thick white precipitate that formed was diluted with ethyl ether (10 mL) and stirred until a fine suspension resulted. The precipitate was filtered under nitrogen, washed with ether (5 mL) and dried in vacuum to afford the title compound as a white solid (0.7528 g, 2.65 mmol, 99% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.20 Hz, 3H) 2.29 (s, 3H) 3.00-3.14 (m, 4H) 3.16-3.32 (m, 6H) 7.07 (d, J=8.34 Hz, 1H) 7.62-7.71 (m, 2H) 8.34 (t, J=5.43 Hz, 1H) 9.17 (br. s., 2 H). ESI-MS: m/z 248.2 (M+H)+.
Name
tert-butyl 4-(4-(ethylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate
Quantity
0.9323 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)=[C:8]([CH3:25])[CH:7]=1)=[O:5])[CH3:2]>Cl.O1CCOCC1.C(OCC)C>[CH2:1]([NH:3][C:4](=[O:5])[C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]2)=[C:8]([CH3:25])[CH:7]=1)[CH3:2]

Inputs

Step One
Name
tert-butyl 4-(4-(ethylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate
Quantity
0.9323 g
Type
reactant
Smiles
C(C)NC(=O)C1=CC(=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thick white precipitate that formed
STIRRING
Type
STIRRING
Details
stirred until a fine suspension
CUSTOM
Type
CUSTOM
Details
resulted
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered under nitrogen
WASH
Type
WASH
Details
washed with ether (5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)NC(C1=CC(=C(C=C1)N1CCNCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.65 mmol
AMOUNT: MASS 0.7528 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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